N'-(4-chlorobenzoyl)-2-naphthohydrazide
Description
N'-(4-Chlorobenzoyl)-2-naphthohydrazide is a hydrazide derivative featuring a 2-naphthoyl backbone substituted with a 4-chlorobenzoyl group at the hydrazine nitrogen. This compound belongs to a class of Schiff base analogs known for their diverse applications in medicinal chemistry, material science, and coordination chemistry. Structurally, it combines aromatic rigidity (naphthalene and chlorophenyl rings) with a hydrazide linker, enabling π-π stacking interactions and hydrogen bonding, which influence its crystallinity and bioactivity .
The compound's synthesis typically involves condensation of 2-naphthohydrazide with 4-chlorobenzoyl chloride under reflux conditions. Characterization via UV-Vis and IR spectroscopy reveals key features: a hypsochromic (blue) shift in UV spectra (λmax ~261 nm) due to electronic effects of the chloro substituent and a strong C=O stretch near 1680 cm⁻¹ in IR .
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)naphthalene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-7-13(8-10-16)17(22)20-21-18(23)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYISWSUOZJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares N'-(4-chlorobenzoyl)-2-naphthohydrazide with analogs differing in substituents or backbone:
Key Observations :
- Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents alter UV-Vis absorption. The chloro group induces a blue shift compared to methoxy analogs .
- Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., 3-hydroxy-N'-(3,5-dibromo-2-hydroxybenzylidene)) exhibit enhanced intermolecular hydrogen bonding, impacting solubility and crystallinity .
Antimicrobial and Antitubercular Activity
- Fe(III) Complex of N'-(4-Chlorobenzoyl)isonicotinohydrazide: Shows superior binding to Mycobacterium tuberculosis enoyl-ACP reductase (ΔG = -9.80 kcal/mol, Ki = 0.065 μM) compared to isoniazid, attributed to the chloro group's electron-withdrawing effect enhancing ligand-receptor interactions .
- Cytoprotective Hydrazides : 2-Naphthohydrazide derivatives with amidoxime groups (e.g., compound 1 in ) exhibit cytoprotective effects, unlike the chloro-substituted target compound, which may prioritize antimicrobial over cytoprotective roles due to substituent polarity .
Pharmacokinetic Properties
- Absorption : The target compound’s Fe(III) complex shows 93.06% HIA (hemispheric absorption index), outperforming isoniazid (87.11%), likely due to improved lipophilicity from the naphthyl and chloro groups .
- Caco-2 Permeability : Moderate permeability (4–70 nm/sec) is common across hydrazides, suggesting similar intestinal absorption profiles .
Crystallographic and Spectroscopic Differences
- Crystal Packing : this compound derivatives adopt trans configurations around the C=N bond, stabilized by π-π stacking (naphthyl vs. phenyl rings) and hydrogen bonds (N-H···O=C) . In contrast, (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine forms asymmetric units with geometric isomerism due to steric effects .
- IR Spectroscopy : The C=O stretch in chloro derivatives (~1680 cm⁻¹) is slightly higher than in methoxy analogs (~1675 cm⁻¹), reflecting increased carbonyl polarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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